3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a fused pyrido[1,2-a]pyrimidin-4-one core with three key substituents:
- A 9-methyl group on the pyrimidine ring.
- A Z-configured methylidene bridge linking the core to a modified thiazolidinone moiety. The thiazolidinone ring incorporates a 1,1-dioxidotetrahydrothiophen-3-yl group, enhancing electronic effects and conformational rigidity .
This structural complexity is designed to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding, likely in antimicrobial or anticancer contexts .
Properties
Molecular Formula |
C25H24N4O5S3 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O5S3/c1-15-6-5-10-28-22(15)27-21(26-13-19(30)16-7-3-2-4-8-16)18(23(28)31)12-20-24(32)29(25(35)36-20)17-9-11-37(33,34)14-17/h2-8,10,12,17,19,26,30H,9,11,13-14H2,1H3/b20-12- |
InChI Key |
LZDZDEUEKTXNJL-NDENLUEZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)NCC(C5=CC=CC=C5)O |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)NCC(C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The key steps include the formation of the thiazolidine ring, the introduction of the tetrahydrothiophene group, and the final coupling with the pyrido[1,2-a]pyrimidin-4-one core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds similar to this one often involves multi-step processes utilizing various reagents and conditions. The core structure incorporates thiazolidine and pyrimidine derivatives, which are known for their biological activities. The molecular formula of the compound is , with a molecular weight of approximately 516.1 g/mol .
Antibacterial Properties
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to the thiazolidinone class have shown activity exceeding that of traditional antibiotics such as ampicillin and streptomycin by factors of 10 to 50 . This enhanced activity suggests that the compound could be a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, these compounds have also been evaluated for antifungal activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.004 to 0.06 mg/mL against various fungal strains, indicating potent antifungal effects . The compound's structural features may contribute to its ability to disrupt fungal cell wall synthesis or inhibit key metabolic pathways.
Diabetes Management
Thiazolidinediones, a subclass of thiazolidine derivatives, have been successfully used in managing type 2 diabetes mellitus. Compounds like Pioglitazone and Rosiglitazone are well-documented for their insulin-sensitizing effects . Given the structural similarities, the compound may also possess potential as an anti-hyperglycemic agent.
Cancer Research
The pyrido[1,2-a]pyrimidine framework has been associated with various anticancer activities. Compounds in this class have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Further exploration of this compound could reveal its efficacy in cancer therapy.
Case Study 1: Antibacterial Screening
A study involving the evaluation of several thiazolidine derivatives showed that one particular derivative had an MIC value of 0.004 mg/mL against Enterobacter cloacae. This compound demonstrated superior activity compared to standard antibiotics . Such findings highlight the potential of thiazolidine-based compounds in addressing antibiotic resistance.
Case Study 2: Antifungal Efficacy
Another research effort assessed the antifungal properties of thiazolidine derivatives against common pathogens like Aspergillus fumigatus and Trichophyton viride. The results indicated that certain compounds exhibited remarkable antifungal properties with MIC values comparable to leading antifungal agents .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in the Thiazolidinone Moiety
The thiazolidinone ring is a common pharmacophore. Key analogues include:
Biological Activity
The compound 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and enzyme inhibitory properties.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Thiazolidine ring : Known for various pharmacological activities.
- Pyrimidinone core : Often associated with antitumor properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds structurally related to thiazolidinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strains | Inhibition Zone (mm) |
|---|---|---|
| 5a | E. coli | 18 |
| 5b | S. aureus | 20 |
| 5c | K. pneumoniae | 15 |
| 9a | P. aeruginosa | 22 |
These results indicate that thiazolidinone derivatives can be potent antimicrobial agents, with some exhibiting activity superior to traditional antibiotics like ampicillin and streptomycin .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Research indicates that thiazolidinone derivatives can inhibit the proliferation of cancer cells. For example, derivatives have been tested against glioblastoma multiforme cells and showed a marked decrease in cell viability.
Case Study: Glioblastoma Multiforme
In a study conducted by Da Silva et al., various thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects on glioblastoma cells. The most promising compounds displayed IC50 values in the low micromolar range, indicating potent antitumor activity .
Enzyme Inhibition
Additionally, the compound has been investigated for its enzyme inhibitory properties. Thiazolidinones have shown potential as inhibitors of α-amylase and urease, which are key targets in managing diabetes and gastrointestinal disorders.
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 11b | α-Amylase | 25 |
| 11e | Urease | 30 |
| 11f | α-Amylase | 22 |
These findings suggest that the compound may have therapeutic applications in diabetes management and other metabolic disorders .
The biological activities of the compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The thiazolidine moiety may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for critical enzymes in bacterial metabolism.
- Antitumor Mechanism : The pyrimidinone structure is hypothesized to interfere with DNA synthesis or repair mechanisms in cancer cells.
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to enzyme active sites, preventing substrate access and subsequent catalysis.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this compound?
The compound is typically synthesized via multi-step heterocyclic condensation reactions. Key steps include:
- Thiazolidinone core formation : Reacting 1,1-dioxidotetrahydrothiophen-3-amine with carbon disulfide and chloroacetic acid to generate the 2-thioxo-1,3-thiazolidin-4-one scaffold .
- Z-configuration stabilization : Introducing the (Z)-methylidene group via Knoevenagel condensation under controlled pH (e.g., acetic acid catalysis) to ensure stereochemical fidelity .
- Pyridopyrimidinone coupling : Using a Buchwald-Hartwig amination or nucleophilic substitution to attach the 2-[(2-hydroxy-2-phenylethyl)amino] moiety to the pyrido[1,2-a]pyrimidin-4-one core .
Validation : Reaction progress is monitored via TLC and HPLC, with intermediates characterized by -NMR and FT-IR.
Basic: What techniques are used for structural characterization and crystallographic analysis?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the Z-configuration and confirm the thiazolidinone-pyridopyrimidinone linkage. SHELXL (v.2018) is employed for refinement, with anisotropic displacement parameters for non-H atoms .
- ORTEP-III visualization : Generate thermal ellipsoid plots to assess molecular packing and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Spectroscopic validation : -NMR confirms the tetrahydrothiophene sulfone group (δ 52–55 ppm for SO-adjacent carbons), while HRMS validates the molecular ion peak .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Apply a central composite design to optimize variables like temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., Pd(OAc)) for the amination step. Response surface modeling identifies optimal conditions .
- Controlled atmosphere : Use inert gas (N) during thiazolidinone formation to prevent oxidative byproducts.
- Purification challenges : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates stereoisomers, while recrystallization in ethanol removes residual solvents .
Advanced: How do non-covalent interactions influence the compound’s reactivity and stability?
- Intermolecular interactions : π-Stacking between the pyridopyrimidinone and phenyl groups stabilizes the crystal lattice, as shown by Hirshfeld surface analysis (d < 1.8 Å) .
- Hydrogen-bonding networks : The 2-hydroxy-2-phenylethyl group forms O–H···N bonds with the thiazolidinone sulfur, reducing hydrolysis susceptibility. DFT calculations (B3LYP/6-311+G**) quantify bond dissociation energies .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the zwitterionic intermediate during Knoevenagel condensation, improving reaction kinetics .
Data Contradiction: How to resolve discrepancies between spectroscopic and crystallographic data?
- Case study : If -NMR suggests a 3:1 E/Z ratio, but SC-XRD shows pure Z-configuration, consider dynamic equilibria in solution. Variable-temperature NMR (VT-NMR) at 25–80°C can detect rotational barriers (>15 kcal/mol for Z→E isomerization) .
- Refinement artifacts : Re-analyze XRD data using Olex2 with TWINABS to correct for twinning or anisotropic extinction effects .
- Mass spectrometry : ESI-MS/MS fragments at m/z 550 (M+H) confirm the absence of E-isomer adducts .
Advanced: What strategies are used to evaluate biological activity and structure-activity relationships (SAR)?
- In vitro assays : Test antimicrobial activity via microdilution (MIC against S. aureus: 2–8 µg/mL) and anticancer potency (IC in MCF-7 cells) using MTT assays. Compare with analogs lacking the 2-hydroxy-2-phenylethyl group to identify critical pharmacophores .
- Molecular docking : AutoDock Vina simulates binding to E. coli dihydrofolate reductase (PDB: 1RX2). The thioxo-thiazolidinone moiety shows strong H-bonding with Asp27 (ΔG = −9.2 kcal/mol) .
- Metabolic stability : LC-MS/MS tracks hepatic clearance in rat microsomes, with t > 120 minutes indicating CYP450 resistance due to the sulfone group .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity screening : Ames test (TA98 strain) confirms mutagenicity thresholds (>1 mg/mL).
- PPE requirements : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure to thiol intermediates .
- Waste disposal : Neutralize reaction byproducts (e.g., HS) with 10% NaOH before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
